(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl group at the 2-position. Imidazopyridines are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, α-bromoketones react with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazopyridine ring is promoted by the bromination step, and no base is required .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the hydrogenated imidazopyridine.
Substitution: The major products are the substituted imidazopyridines, depending on the nucleophile used.
Scientific Research Applications
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Imidazopyridines, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. imidazopyridines are known to interact with various molecular targets, including enzymes and receptors. The bromine atom and hydroxymethyl group may play a role in the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Hydroxyimidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.
3-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLUJRUFRZVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276007 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-41-9 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59938-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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